molecular formula C9H13NO3 B169996 ethyl 2-acetyl-4-cyanobutanoate CAS No. 10444-33-4

ethyl 2-acetyl-4-cyanobutanoate

Cat. No. B169996
M. Wt: 183.2 g/mol
InChI Key: JFQTXHMZBZRXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08357700B2

Procedure details

A solution of solid sodium metal (450 mg, 19.75 mmol) in EtOH at 30° C. was treated with ethyl acetoacetate (103 g, 790 mmol) maintaining temperature. Then acrylonitrile (41.9 g, 790 mmol) was added dropwise over 15 minutes. The reaction was capped and stirred for 4 hours. The solution was concentrated and the resulting solid was dissolved in 20 mL of water and 3 mL of acetic acid, and washed with 50 mL of DCM. The organic layer was dried over Na2SO4 and concentrated to an oil. Distillation was performed under reduced pressure (0.5 mm) with a bath temperature of 80° C. Fractions were collected and concentrated to provide A-1 as a colorless oil. Data for A-1: LC/MS: m/z (M+H)=183.87 found; 183.20 required
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[C:11](#[N:14])[CH:12]=[CH2:13]>CCO>[C:11]([CH2:12][CH2:13][CH:3]([C:4](=[O:5])[CH3:6])[C:2]([O:8][CH2:9][CH3:10])=[O:7])#[N:14] |^1:0|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[Na]
Name
Quantity
103 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
41.9 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature
CUSTOM
Type
CUSTOM
Details
The reaction was capped
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in 20 mL of water
WASH
Type
WASH
Details
3 mL of acetic acid, and washed with 50 mL of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
was performed under reduced pressure (0.5 mm) with a bath
CUSTOM
Type
CUSTOM
Details
temperature of 80° C
CUSTOM
Type
CUSTOM
Details
Fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide A-1 as a colorless oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(#N)CCC(C(=O)OCC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.